![molecular formula C16H21N3O B12540177 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile CAS No. 835871-14-2](/img/structure/B12540177.png)
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile is a complex organic compound with a unique structure that combines an indole moiety with a butanenitrile group
Métodos De Preparación
The synthesis of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile typically involves multiple steps. One common method starts with the preparation of the indole derivative, which is then reacted with a butanenitrile derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving cellular signaling pathways due to its structural similarity to certain biological molecules.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile can be compared with similar compounds, such as:
{3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}phosphonic acid: This compound has a similar indole structure but contains a phosphonic acid group instead of a butanenitrile group.
2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile: This compound has a similar butanenitrile group but includes a chlorophenyl group instead of an indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
835871-14-2 |
|---|---|
Fórmula molecular |
C16H21N3O |
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
4-[[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl]oxy]butanenitrile |
InChI |
InChI=1S/C16H21N3O/c1-19(2)10-8-13-12-18-14-6-5-7-15(16(13)14)20-11-4-3-9-17/h5-7,12,18H,3-4,8,10-11H2,1-2H3 |
Clave InChI |
NSUNZAVTAVXVBW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=C1C(=CC=C2)OCCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[(2-Aminophenyl)methyl]valinamide](/img/structure/B12540097.png)
![5-Phenylpyrrolo[2,1-A]isoquinoline](/img/structure/B12540098.png)
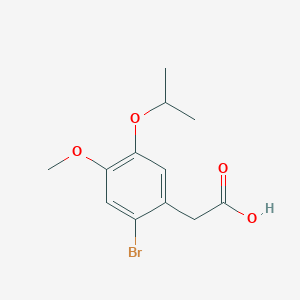
![Tert-butyl[(3-heptyloxiran-2-YL)methoxy]dimethylsilane](/img/structure/B12540120.png)
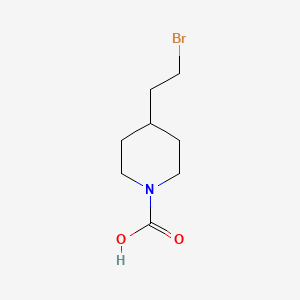
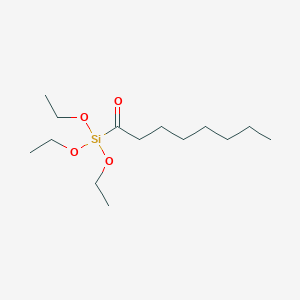
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
![(1E)-1-Phenyl-N-[4-(propan-2-yl)phenyl]ethan-1-imine](/img/structure/B12540152.png)
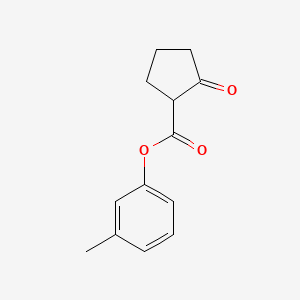
![4-[1-(Trimethylstannyl)ethenyl]octan-3-one](/img/structure/B12540164.png)
![({Hydroxy[(3-methylbut-2-en-1-yl)oxy]phosphoryl}methyl)phosphonic acid](/img/structure/B12540169.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
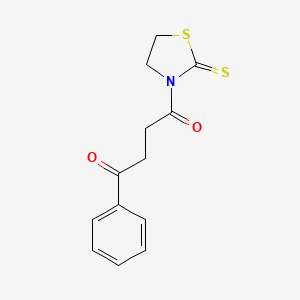
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)
